Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate
Description
This compound features a naphtho[2,3-c]furan core fused with an etheno bridge (4,9-etheno) and a methyl carboxylate group at position 3. The 1,3-dioxo groups and partial saturation (hexahydro) contribute to its stereochemical complexity and physicochemical properties.
Properties
CAS No. |
24943-22-4 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
methyl 10,12-dioxo-11-oxatetracyclo[6.5.2.02,7.09,13]pentadeca-2(7),3,5,14-tetraene-3-carboxylate |
InChI |
InChI=1S/C16H12O5/c1-20-14(17)10-4-2-3-7-8-5-6-9(11(7)10)13-12(8)15(18)21-16(13)19/h2-6,8-9,12-13H,1H3 |
InChI Key |
FMXJBHKQHZUJOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C3C=CC2C4C3C(=O)OC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a naphthalene derivative with a furan derivative in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Key Research Findings
- Substituent Effects : Bulky groups (e.g., tert-butyl in 3k) increase molecular weight and viscosity, while electron-withdrawing groups (e.g., nitro in 3l) enhance reactivity .
- Bridging Geometry: Etheno bridges (as in the target compound) introduce distinct stereochemical profiles compared to methano bridges .
- Natural vs. Synthetic : Glycosylated derivatives (e.g., Compound 1 in ) exhibit higher solubility, whereas synthetic analogs prioritize lipophilicity for drug delivery .
Biological Activity
Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate (CAS No. 24943-22-4) is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a dioxo structure and is characterized by its unique naphtho-furan framework. The molecular formula is with a molecular weight of 284.26 g/mol. Its structural complexity suggests diverse interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models.
- Antimicrobial Properties : Preliminary investigations suggest that methyl 1,3-dioxo derivatives may possess antimicrobial effects against a range of pathogens.
- Anti-inflammatory Effects : The compound has been linked to the inhibition of pro-inflammatory cytokines in vitro.
The biological effects of this compound are likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK that are critical in inflammation and immune response.
Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 : Antioxidant Activity (Journal of Medicinal Chemistry) | Demonstrated significant free radical scavenging ability comparable to established antioxidants. |
| Study 2 : Antimicrobial Efficacy (International Journal of Antimicrobial Agents) | Showed effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 : Anti-inflammatory Mechanisms (Phytotherapy Research) | Reported reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
